2-bromo-N,N-diisopropylbenzamide

Descripción general

Descripción

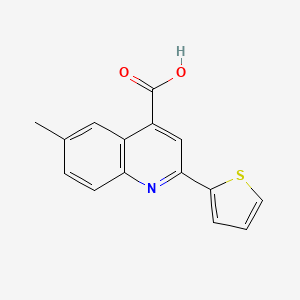

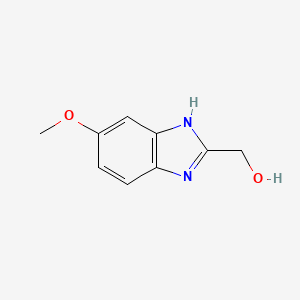

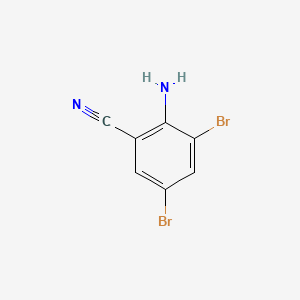

2-Bromo-N,N-diisopropylbenzamide is an organic compound with the molecular formula C13H18BrNO. It has an average mass of 284.192 Da and a monoisotopic mass of 283.057159 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group and a diisopropylbenzamide group . The compound has 2 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³. It has a boiling point of 364.6±25.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 61.1±3.0 kJ/mol. Its flash point is 174.3±23.2 °C .Aplicaciones Científicas De Investigación

Photosynthetic Electron Transport Inhibition

2-bromo-N,N-diisopropylbenzamide, similar to its analogs like 5-bromo-2-hydroxy-N-phenylbenzamides, has been studied for its ability to inhibit photosynthetic electron transport (PET). This inhibition is influenced by compound lipophilicity and electronic properties of substituents in the N-phenyl moiety. The interaction with chlorophyll a and aromatic amino acids in photosystem 2 was observed through fluorescence spectroscopy, indicating a potential role in studying and manipulating photosynthetic processes (Kráľová et al., 2013).

Antidiabetic Potential

A derivative of this compound, specifically (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl)phenyl)-4-tert-butylbenzamide (SN158), showed antidiabetic potential through activation of peroxisome proliferator-activated receptors. This compound increased adipogenic differentiation of preadipocytes, fatty acid oxidation in hepatocytes, and glucose uptake in myotubes. It lowered plasma glucose and lipid levels in ob/ob mice, suggesting therapeutic potential against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Chemical Synthesis and Reactions

The chemical structure of this compound allows it to act as an intermediate in various synthetic processes. For instance, its conversion involving ortho lithiation, formylation, diazotization, ring closure, and cycloaddition has been reported, indicating its utility in complex organic syntheses (Beak & Chen, 1983).

Pharmacological Research

While not directly related to this compound, its structural analogs have been investigated for pharmacological properties. For example, derivatives of (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide were synthesized and evaluated for their potential as antipsychotic agents, highlighting the broader scope of research in this class of compounds (Norman et al., 1993).

Photochemical Behavior

Analogous compounds to this compound, such as 2-halo-N-pyridinylbenzamides, have been studied for their photochemical behavior. These studies provide insights into photocyclization mechanisms and photoreduction products, which are significant for understanding light-induced chemical reactions (Park et al., 2001).

Safety and Hazards

The safety data sheet for 2-bromo-N,N-diisopropylbenzamide suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate measures should be taken, including moving the victim to fresh air, washing off the compound with soap and water, rinsing with pure water, and seeking medical attention .

Mecanismo De Acción

Target of Action

This compound is primarily used for research purposes , and its specific molecular targets are still under investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N,N-diisopropylbenzamide . These factors can include pH, temperature, and the presence of other compounds or enzymes that can interact with this compound.

Análisis Bioquímico

Biochemical Properties

2-Bromo-N,N-diisopropylbenzamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind to certain enzymes, potentially inhibiting their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux. Additionally, this compound can bind to proteins, influencing their structure and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions contribute to the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or enzyme activity, which can alter its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit enzymes involved in energy production, resulting in decreased ATP levels and altered cellular metabolism. Additionally, this compound can interact with cofactors, influencing their availability and function in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within cells can influence its activity and function, as well as its potential interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, affecting energy production and metabolic processes .

Propiedades

IUPAC Name |

2-bromo-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGJWHGKVALRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357014 | |

| Record name | N-Diisopropyl 2-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79839-66-0 | |

| Record name | N-Diisopropyl 2-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

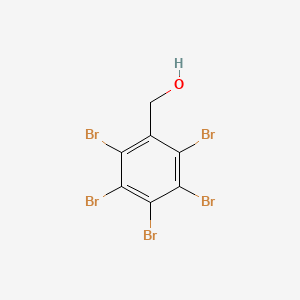

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)